molecular formula C10H8F3NO2S B2791961 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1955522-75-4

2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2791961
CAS RN: 1955522-75-4
M. Wt: 263.23
InChI Key: VDWDAPFVTHYTQD-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a complex organic molecule. It contains a thieno[3,2-b]pyrrole core, which is a bicyclic system with sulfur and nitrogen heteroatoms. The molecule also has a carboxylic acid (-COOH) functional group, a trifluoroethyl (-CF3) group, and a methyl (-CH3) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-b]pyrrole core suggests a planar, aromatic structure. The electron-withdrawing trifluoroethyl group could have an impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The trifluoroethyl group is generally quite stable but could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Mechanism of Action

TTP488 acts as a competitive antagonist of RAGE, which is a transmembrane receptor that binds to various ligands such as advanced glycation end products (AGEs), beta-amyloid, and S100 proteins. The binding of RAGE to its ligands activates various signaling pathways such as NF-kappaB and MAPK, which are involved in the pathogenesis of various diseases. TTP488 blocks the binding of RAGE to its ligands by occupying the ligand-binding site of RAGE, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
TTP488 has been shown to have various biochemical and physiological effects in animal models and clinical trials. In animal models of Alzheimer's disease, TTP488 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis by blocking the interaction between RAGE and its ligands. In inflammation, TTP488 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. However, the exact mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

TTP488 has several advantages for lab experiments, such as its high potency and selectivity for RAGE. The compound has also been shown to have a good safety profile in animal models and clinical trials. However, TTP488 has some limitations for lab experiments, such as its low solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in lab experiments.

Future Directions

There are several future directions for the research on TTP488, such as the development of more potent and selective RAGE antagonists, the investigation of the mechanisms underlying its effects in various diseases, and the exploration of its potential applications in other fields such as autoimmune diseases and metabolic disorders. The development of more effective delivery systems for TTP488 is also an important area of research, as it can improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of TTP488 involves the reaction of 2-methyl-4-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain TTP488 in high yield and purity.

Scientific Research Applications

TTP488 has been extensively studied for its potential applications in various fields such as neurodegenerative diseases, cancer, and inflammation. The compound has been shown to inhibit the binding of RAGE to its ligands, which are involved in the pathogenesis of these diseases. In neurodegenerative diseases such as Alzheimer's disease, TTP488 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis by blocking the interaction between RAGE and its ligands. In inflammation, TTP488 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-methyl-4-(2,2,2-trifluoroethyl)thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c1-5-2-6-8(17-5)3-7(9(15)16)14(6)4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWDAPFVTHYTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955522-75-4
Record name 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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